3-(1-(5-Chloropyridin-2-YL)ethyl)-1H-pyrazol-5-amine
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Overview
Description
3-(1-(5-Chloropyridin-2-YL)ethyl)-1H-pyrazol-5-amine is a chemical compound that features a pyrazole ring substituted with an amine group and a chloropyridinyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(5-Chloropyridin-2-YL)ethyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry, which allows for the efficient and scalable production of complex molecules. The use of automated reactors and advanced purification methods ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-(5-Chloropyridin-2-YL)ethyl)-1H-pyrazol-5-amine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine.
Scientific Research Applications
3-(1-(5-Chloropyridin-2-YL)ethyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(1-(5-Chloropyridin-2-YL)ethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(5-Chloropyridin-2-YL)ethyl)-1H-pyrazol-4-amine
- 3-(1-(5-Chloropyridin-2-YL)ethyl)-1H-pyrazol-3-amine
Uniqueness
3-(1-(5-Chloropyridin-2-YL)ethyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11ClN4 |
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Molecular Weight |
222.67 g/mol |
IUPAC Name |
5-[1-(5-chloropyridin-2-yl)ethyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H11ClN4/c1-6(9-4-10(12)15-14-9)8-3-2-7(11)5-13-8/h2-6H,1H3,(H3,12,14,15) |
InChI Key |
GKYYGZKRLBYWCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=C1)Cl)C2=CC(=NN2)N |
Origin of Product |
United States |
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